Papaverinol
説明
Papaverinol is a derivative of papaverine, an alkaloid found in the opium poppy It is known for its potential pharmacological activities, including antidiabetic and antiobesity effects
準備方法
Synthetic Routes and Reaction Conditions
Papaverinol can be synthesized through the biotransformation of papaverine using filamentous fungi such as Cunninghamella elegans, Rhodotorula rubra, Penicillium chrysogeneum, and Cunninghamella blackesleeana. The biotransformation involves several reactions, including reduction, demethylation, N-oxidation, oxidation, and hydroxylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the biotransformation process used in laboratory settings can be scaled up for industrial applications. The use of microbial biotransformation is advantageous due to its specificity and efficiency in producing desired metabolites.
化学反応の分析
Types of Reactions
Papaverinol undergoes various chemical reactions, including:
Oxidation: Conversion to this compound N-oxide.
Reduction: Formation of 3,4-dihydropapaverine.
Demethylation: Production of 7-demethyl papaverine and 6,4’-didemethyl papaverine.
Hydroxylation: Formation of papaverine-3-ol.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Demethylation: Often achieved using reagents like boron tribromide or aluminum chloride.
Hydroxylation: Catalyzed by enzymes or chemical catalysts under specific conditions.
Major Products
The major products formed from these reactions include this compound N-oxide, 3,4-dihydropapaverine, 7-demethyl papaverine, 6,4’-didemethyl papaverine, and papaverine-3-ol .
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
作用機序
Papaverinol exerts its effects through several mechanisms:
Inhibition of Enzymes: This compound and its derivatives have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B, α-glucosidase, and pancreatic lipase.
Molecular Targets: These enzymes are involved in metabolic pathways related to diabetes and obesity, making this compound a potential therapeutic agent for these conditions.
Pathways Involved: The inhibition of these enzymes leads to reduced glucose absorption and lipid metabolism, contributing to its antidiabetic and antiobesity effects.
類似化合物との比較
Papaverinol is compared with other derivatives of papaverine, such as:
Papaverine: The parent compound, known for its vasodilatory and antispasmodic effects.
Papaverine-3-ol: A hydroxylated derivative with potential bioactive properties.
Papaverine N-oxide: An oxidized form with distinct pharmacological activities.
Uniqueness
This compound stands out due to its specific enzyme inhibition properties and potential therapeutic applications in metabolic disorders. Its unique biotransformation process and resulting metabolites offer a diverse range of bioactivities compared to other papaverine derivatives.
Similar Compounds
- Papaverine
- Papaverine-3-ol
- Papaverine N-oxide
- 3,4-Dihydropapaverine
- 7-Demethyl Papaverine
- 6,4’-Didemethyl Papaverine
生物活性
Papaverinol, a derivative of the well-known alkaloid papaverine, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Overview of this compound
This compound is primarily obtained through the microbial transformation of papaverine. This compound has been shown to exhibit various biological activities, including antidiabetic, anticancer, and antimicrobial effects. Recent studies have focused on understanding its molecular interactions and therapeutic potential.
Antidiabetic Effects
This compound has demonstrated significant antidiabetic properties through its ability to inhibit key enzymes involved in glucose metabolism. A study conducted on the metabolites of papaverine revealed that this compound-N-oxide exhibited superior binding interactions with protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase compared to its parent compound. This suggests that this compound may serve as a more effective agent in managing type 2 diabetes by reducing carbohydrate absorption and promoting insulin sensitivity .
Table 1: Antidiabetic Activity of this compound Metabolites
Metabolite | Target Enzyme | Binding Affinity | Inhibition Activity |
---|---|---|---|
This compound-N-Oxide | PTP1B | High | Significant |
This compound | α-Glucosidase | Moderate | Moderate |
Papaverine | Pancreatic Lipase | Low | Minimal |
Anticancer Properties
Research has indicated that this compound possesses anticancer properties across various tumor cell lines. For instance, studies have shown that papaverine and its derivatives can inhibit cell proliferation in human glioblastoma cells (U87MG and T98G) with effective concentrations ranging from 29 to 40 µM. Furthermore, combination therapies involving papaverine have demonstrated enhanced efficacy in reducing tumor volume in xenograft models .
Case Study: Glioblastoma Treatment
- Objective : Evaluate the efficacy of papaverine in glioblastoma models.
- Findings : Papaverine significantly delayed tumor growth and reduced clonogenicity when combined with standard chemotherapeutics like temozolomide.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have shown that it inhibits a wide range of microorganisms, making it a candidate for further investigation in the development of new antimicrobial agents. The activity of this compound was compared to that of metal complexes, revealing that while some complexes showed enhanced activity, this compound itself remains potent against various pathogens .
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Inhibition Zone (mm) | Comparison to Control |
---|---|---|
E. coli | 15 | Significant |
S. aureus | 12 | Moderate |
Pseudomonas aeruginosa | 10 | Minimal |
This compound's biological effects are attributed to several mechanisms:
- Inhibition of Phosphodiesterases : Similar to papaverine, this compound may inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in cellular signaling pathways.
- Cell Cycle Modulation : Research indicates that this compound affects cell cycle progression, particularly inducing apoptosis in cancer cells by altering mitochondrial function and increasing reactive oxygen species (ROS) production .
- Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral activity against various viruses, including influenza .
特性
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIJKXUHDFVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964029 | |
Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-76-8 | |
Record name | α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Papaverinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。